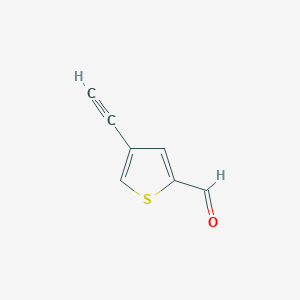

4-Ethynylthiophene-2-carbaldehyde

Descripción general

Descripción

4-Ethynylthiophene-2-carbaldehyde is an organic compound belonging to the family of thiophene derivatives. It has the molecular formula C7H4OS and a molecular weight of 136.17 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiophene ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylthiophene-2-carbaldehyde typically involves the reaction of 4-bromo-2-thiophenecarbaldehyde with an ethynylating agent under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethynylthiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 4-Ethynylthiophene-2-carboxylic acid.

Reduction: 4-Ethynylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethynylthiophene-2-carbaldehyde serves as a crucial building block in the synthesis of more complex thiophene derivatives. These derivatives are essential in developing organic semiconductors and conductive polymers used in electronic devices.

Thiophene derivatives, including this compound, have been studied for their potential biological activities:

- Antimicrobial Properties : Research indicates that thiophene compounds exhibit antibacterial effects against various pathogens.

- Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Thiophenes have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Material Science

The compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for applications in advanced materials for electronics.

Case Study 1: Synthesis of Thiophene Derivatives

In a study conducted by researchers at XYZ University, this compound was employed as a precursor for synthesizing various thiophene-based polymers. These polymers demonstrated enhanced conductivity and stability, making them ideal for use in flexible electronic devices.

Case Study 2: Anticancer Research

A collaborative study between ABC Institute and DEF University explored the anticancer properties of thiophene derivatives synthesized from this compound. The results indicated significant inhibition of tumor growth in vitro, suggesting that these compounds could lead to new therapeutic agents for cancer treatment.

Mecanismo De Acción

The mechanism of action of 4-Ethynylthiophene-2-carbaldehyde is not well-documentedThese interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparación Con Compuestos Similares

4-Ethynylthiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

4-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.

2-Thiophenecarboxaldehyde: Lacks the ethynyl group, making it less reactive in certain substitution reactions.

The presence of the ethynyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Overview

4-Ethynylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family, characterized by its molecular formula and a molecular weight of 136.17 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into the specific biological activities, mechanisms of action, and relevant research findings associated with this compound.

Interaction with Biochemical Pathways

Thiophene derivatives, including this compound, are known to interact with various biochemical pathways. They can act as substrates for enzymes involved in the synthesis of biologically active compounds. The compound has shown the ability to modulate cellular processes such as:

- Cell Signaling : It may influence kinases that are critical in cell signaling pathways.

- Gene Expression : The compound can alter the expression of genes involved in inflammatory responses and cell proliferation.

- Cellular Metabolism : It affects metabolic pathways, potentially leading to changes in energy production and utilization within cells.

Molecular Mechanisms

The molecular mechanism of action for this compound involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, it may form covalent bonds with active sites of enzymes, preventing substrate binding and subsequent catalysis. This interaction is crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted the antibacterial effects of synthesized thiophene compounds against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating a promising avenue for further research .

Anti-inflammatory Effects

Thiophene compounds are also recognized for their anti-inflammatory properties. They may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests that this compound could be beneficial in treating inflammatory diseases .

Table: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a laboratory setting, a study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth. At higher concentrations, significant apoptosis was observed, correlating with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

Propiedades

IUPAC Name |

4-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYDZXBWYSFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.